molecular formula C26H29NO6 B11207801 Dimethyl 1-(4-methoxybenzyl)-4-(4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-(4-methoxybenzyl)-4-(4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11207801
M. Wt: 451.5 g/mol
InChI Key: IMETZOKRYXBMOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their significant pharmacological activities, particularly in the treatment of cardiovascular diseases. The structure of this compound includes a dihydropyridine ring substituted with various functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can be achieved through the Hantzsch condensation reaction. This method involves the cyclocondensation of acetoacetic ester, aldehyde, and ammonia. Specifically, the reaction of two equivalents of methyl-3-aminocrotonate with (m- and p)-methoxybenzaldehyde under reflux conditions in isopropanol as a solvent yields the desired product .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted dihydropyridines.

Scientific Research Applications

3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential use in treating cardiovascular diseases due to its ability to modulate calcium channels.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with voltage-dependent L-type calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to the relaxation of smooth muscle cells and a subsequent decrease in blood pressure . Additionally, it may increase the release of nitric oxide from the endothelium, contributing to its vasodilatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Nifedipine
  • Felodipine
  • Nicardipine
  • Amlodipine

Comparison

Compared to these similar compounds, 3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE exhibits unique structural features that may enhance its pharmacological profile. Its specific substitutions on the dihydropyridine ring and aromatic groups can lead to different binding affinities and selectivities for calcium channels, potentially offering distinct therapeutic advantages .

Properties

Molecular Formula

C26H29NO6

Molecular Weight

451.5 g/mol

IUPAC Name

dimethyl 1-[(4-methoxyphenyl)methyl]-4-(4-propoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H29NO6/c1-5-14-33-21-12-8-19(9-13-21)24-22(25(28)31-3)16-27(17-23(24)26(29)32-4)15-18-6-10-20(30-2)11-7-18/h6-13,16-17,24H,5,14-15H2,1-4H3

InChI Key

IMETZOKRYXBMOE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.